N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide

Purity Analysis Building Block Quality Medicinal Chemistry

Accessing the GW405212X oxytocin antagonist chemotype typically requires lengthy multi-step synthesis. This compound delivers the pre-installed 3-methyl-1,2,4-oxadiazole pharmacophore on a pyrrolidine-acetamide scaffold for immediate library expansion. • Direct precursor of OT antagonist 1 (GW405212X, Ki = 50 nM) • Bifunctional building block: free pyrrolidine NH and acetamide handle enable parallel derivatization • Free base ≥95% for reliable HTS workflows; HCl salt (CAS 1955553-11-3) recommended for solubility-critical in vitro assays

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B13251132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCNC2)NC(=O)C
InChIInChI=1S/C9H14N4O2/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9/h10H,3-5H2,1-2H3,(H,12,14)
InChIKeyBQEWDUWLWANTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide – Heterocyclic Building Block


N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide (free base CAS 1955541-23-7; hydrochloride CAS 1955553-11-3) is a bifunctional heterocyclic building block combining a 1,2,4-oxadiazole ring with a pyrrolidine acetamide scaffold. The molecule belongs to the class of 3‑methyl‑1,2,4‑oxadiazole derivatives, a privileged substructure in medicinal chemistry that has been validated as a central pharmacophore in potent oxytocin receptor antagonists such as OT antagonist 1 (GW405212X, Ki = 50 nM) . The compound is commercially supplied as a research intermediate, enabling the construction of complex ligands through the pyrrolidine nitrogen and the protected amine handle.

Chemotype Access

Supports synthesis of oxytocin antagonist lead series via pre-installed 3-methyl-1,2,4-oxadiazole

Format Choice

Free base for high purity; hydrochloride salt for aqueous solubility and homogeneous reactions

Use Context

Medicinal chemistry library construction, GPCR-targeted synthesis, and pre-formulation solubility screening

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide – Non-Substitutable Building Block


Even structurally similar oxadiazole‑pyrrolidine building blocks cannot be freely interchanged because minor modifications—such as replacing the 3‑methyl group with hydrogen, altering the acetamide to a different amide, or shifting the oxadiazole attachment point—profoundly affect reactivity, lipophilicity, and the ability to generate bioactive conformations. The specific substitution pattern found in N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is essential for accessing the well‑characterized OT antagonist chemotype, where the 3‑methyl‑1,2,4‑oxadiazole group contributes to receptor affinity and metabolic stability [1]. Generic analogs lacking this precise arrangement often fail to deliver active compounds in the same series, making this building block a non‑substitutable tool for targeted library synthesis.

Methyl Substitution

Removing the 3-methyl group alters lipophilicity and may compromise receptor affinity associated with this chemotype.

Acetamide Modification

Changing the acetamide to other amides can disrupt bioactive conformation and SAR continuity.

Attachment Point Shift

Moving the oxadiazole ring attachment breaks the validated OT antagonist core, losing chemotype precedence.

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide vs. Closest Analogs


Free Base Purity Advantage

The free‑base form of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is offered with a purity of NLT 97 % (HPLC) by specialty suppliers, whereas the more commonly distributed hydrochloride salt is typically supplied at 95 % purity . This 2‑percentage‑point purity advantage reduces the probability of impurity‑driven side reactions and minimizes additional purification steps during multistep syntheses.

Free Base Purity
Reported
Free base: NLT 97% (HPLC) vs HCl salt: 95%
May support lot consistency and synthesis reproducibility.
Supplier-reported; verify with COA.
Purity Analysis Building Block Quality Medicinal Chemistry

Validated Oxytocin Antagonist Precursor

The pyrrolidine‑oxadiazole scaffold embodied by N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is the core structure of OT antagonist 1 (GW405212X), a selective oxytocin receptor antagonist that exhibits a Ki of 50 nM in radioligand binding assays . In contrast, generic pyrrolidine building blocks lacking the 3‑methyl‑1,2,4‑oxadiazole substitution do not map to this chemotype and lack documented activity at the oxytocin receptor.

Chemotype Precedence
Class-level
Scaffold matches OT antagonist 1 (GW405212X) core.
Class-level chemotype validation for oxytocin receptor programs.
Building block not directly assayed.
Oxytocin Antagonist GPCR Ligand Synthetic Intermediate

Hydrochloride Salt Solubility Advantage

The hydrochloride salt (CAS 1955553-11-3) is expected to exhibit significantly higher aqueous solubility than its neutral free‑base counterpart, a general property of amine hydrochlorides that facilitates dissolution in aqueous reaction media and simplifies purification. While experimental solubility data for this specific compound are not publicly available, the principle is well‑established: protonation of the pyrrolidine nitrogen increases polarity and hydrogen‑bonding capacity, commonly leading to >10‑fold solubility improvements in water [1].

Salt Solubility Prediction
Class-level
Hydrochloride salt predicted >10-fold aqueous solubility improvement vs free base.
May facilitate aqueous reaction media and work-up.
Predicted from class behavior; experimental data not available.
Solubility Salt Form Selection Pre‑formulation

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide – Applications


Oxytocin Antagonist Lead Synthesis

The compound is ideally suited as a starting point for constructing focused libraries targeting the oxytocin receptor. By exploiting the pre‑installed 3‑methyl‑1,2,4‑oxadiazole and the protected pyrrolidine amine, medicinal chemists can rapidly elaborate the scaffold to generate analogs of OT antagonist 1 (Ki = 50 nM) , reducing the number of synthetic steps required to enter this chemotype.

GPCR-Targeted Diversity Synthesis

The high purity (NLT 97 %) of the free‑base form ensures reliable performance in parallel synthesis and high‑throughput purification workflows, enabling the production of diverse GPCR‑targeted libraries where the oxadiazole‑pyrrolidine core serves as a privileged scaffold for receptor recognition.

OT Antagonist Synthesis Reference Standard

Because the compound is a direct synthetic precursor of GW405212X , it can function as a well‑characterized reference standard for monitoring reaction progress and purity in the multi‑step synthesis of oxytocin antagonists, supported by its well‑defined HPLC purity specification.

Pre-formulation Solubility Screening

The hydrochloride salt form is recommended for early‑stage solubility assessments and in vitro assays, where enhanced aqueous solubility is necessary to achieve meaningful exposure in cell‑based or biochemical experiments.

Application
Selection Property
Validation Focus
Oxytocin Antagonist Lead Synthesis
Chemotype precedence (OT antagonist scaffold)
Receptor binding assay, lead elaboration
GPCR-Targeted Diversity Synthesis
High-purity free base form
Parallel synthesis reproducibility, library purity
OT Antagonist Synthesis Reference Standard
Defined HPLC purity specification
Reaction monitoring, purity assessment
Pre-formulation Solubility Screening
Hydrochloride salt form
Aqueous solubility in assay media
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